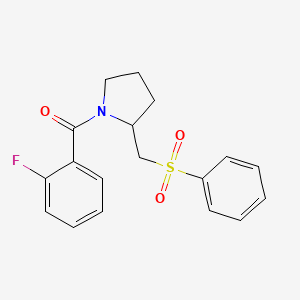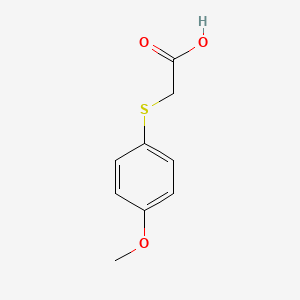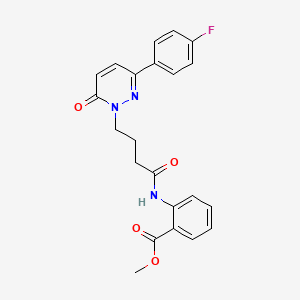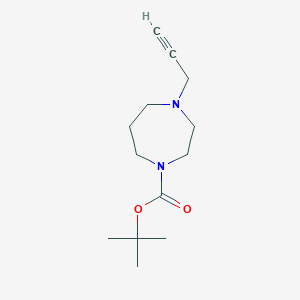
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrrolidine ring, a common feature in many biologically active compounds . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .
Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, a phenyl ring, and a sulfonyl group. The fluorophenyl substituents at certain positions of the pyrrolidine ring can influence the biological activity of the compound .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural features similar to "(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone" have been synthesized and characterized to explore their physicochemical properties and potential applications. For instance, studies involving boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, provide insights into the synthesis routes, crystal structure, and density functional theory (DFT) analysis to understand their molecular structures and properties (P. Huang et al., 2021; P.-Y. Huang et al., 2021).
Biological Applications
Research on compounds with structural similarities has led to discoveries in medicinal chemistry, such as the development of P2X7 antagonists for the treatment of mood disorders, demonstrating the potential for therapeutic applications. This includes the synthesis of novel triazolopyridine derivatives, highlighting their relevance in drug discovery and development (C. Chrovian et al., 2018).
Analytical and Material Science Applications
The analytical and material science applications of compounds related to "(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone" have been explored through studies on their spectroscopic properties and interactions. For example, research on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones highlights the impact of structure and environment on spectroscopic properties, demonstrating potential applications in developing fluorescent materials and sensors (I. A. Z. Al-Ansari, 2016).
Chemical Process Development
The development of efficient synthetic routes and process optimization for related compounds underscores the importance of such studies in enhancing the scalability and sustainability of chemical processes. This includes the synthesis of organotin(IV) complexes, which shows the versatility of these compounds in catalysis and material science (H. Singh et al., 2016).
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses in medicinal chemistry. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of future research.
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-11-5-4-10-16(17)18(21)20-12-6-7-14(20)13-24(22,23)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXISCRAXYCIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)



![1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2820214.png)
![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)
![2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2820219.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)